3-Bromo-4-(trifluoromethoxy)phenol

Description

The exact mass of the compound 3-Bromo-4-(trifluoromethoxy)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-4-(trifluoromethoxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(trifluoromethoxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPNWQKCKBFPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373765 | |

| Record name | 3-bromo-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-88-4 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886496-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-(trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Senior Application Scientist's Technical Guide to 3-Bromo-4-(trifluoromethoxy)phenol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-4-(trifluoromethoxy)phenol, a halogenated and fluorinated phenol derivative of significant interest in medicinal chemistry and advanced organic synthesis. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis methodologies, and applications, with a particular focus on its role as a versatile building block in drug discovery. As a Senior Application Scientist, this guide is structured to deliver not only procedural details but also the underlying scientific rationale to empower researchers in their experimental design and application.

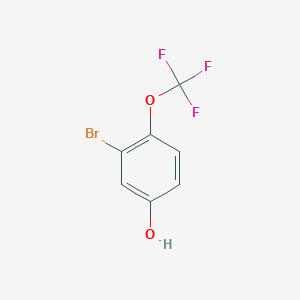

Compound Identification and Structure

The unambiguous identification of a chemical entity is the foundation of reproducible science. 3-Bromo-4-(trifluoromethoxy)phenol is a polysubstituted aromatic compound whose structure is key to its reactivity and utility.

-

Chemical Name: 3-Bromo-4-(trifluoromethoxy)phenol

-

CAS Number: 886496-88-4[1]

-

Molecular Formula: C₇H₄BrF₃O₂[1]

-

Molecular Weight: 257.01 g/mol

-

Structure:

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

The molecule features a phenol ring substituted with three key functional groups:

-

A hydroxyl (-OH) group , which is nucleophilic, acidic, and a hydrogen bond donor, enabling reactions like etherification and esterification.

-

A bromine (-Br) atom , which serves as an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), providing a robust handle for carbon-carbon and carbon-heteroatom bond formation.

-

A trifluoromethoxy (-OCF₃) group , a bioisostere of the methoxy group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, characteristics known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Physicochemical and Safety Data

Understanding the physical properties and hazard profile is paramount for safe handling, storage, and experimental design. The data presented below is synthesized from leading chemical suppliers.

Table 1: Physicochemical Properties & Safety Information

| Property | Value | Source(s) |

| CAS Number | 886496-88-4 | [1] |

| Molecular Formula | C₇H₄BrF₃O₂ | [1] |

| Molecular Weight | 257.01 g/mol | |

| Physical Form | Solid | |

| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature. | [2] |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |

| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 |

Synthesis and Mechanistic Considerations

The synthesis of 3-Bromo-4-(trifluoromethoxy)phenol is typically achieved via the regioselective bromination of its precursor, 4-(trifluoromethoxy)phenol. The choice of methodology is critical to ensure high yield and selectivity, avoiding the formation of dibrominated or other isomeric byproducts.

Synthetic Workflow Overview

The logical flow for synthesizing the title compound involves preparing the key intermediate followed by a regioselective halogenation.

Caption: Synthetic workflow for 3-Bromo-4-(trifluoromethoxy)phenol.

Detailed Experimental Protocol: Electrophilic Bromination

This protocol is based on established methods for the selective bromination of activated phenolic rings.[3]

Objective: To synthesize 3-Bromo-4-(trifluoromethoxy)phenol via direct electrophilic bromination of 4-(trifluoromethoxy)phenol.

Materials:

-

4-(Trifluoromethoxy)phenol (1.0 eq)

-

Bromine (Br₂) (1.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethoxy)phenol (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice-water bath. Causality: This low temperature is crucial to control the reaction rate and minimize the formation of undesired di- and ortho-brominated byproducts.

-

Bromine Addition: Prepare a solution of bromine (1.05 eq) in a small amount of dichloromethane. Add this solution dropwise to the stirred phenol solution over 30-60 minutes. Maintain the temperature at 0°C throughout the addition. Expertise: Using a slight excess of bromine ensures complete consumption of the starting material, but a large excess must be avoided to prevent over-bromination.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add saturated aqueous sodium thiosulfate solution to quench the excess bromine. The red-brown color of bromine should disappear. Trustworthiness: This step is a visual confirmation that the reactive bromine has been neutralized, ensuring a safe workup.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Validation: The crude product can be purified by column chromatography on silica gel or by recrystallization. The structure and purity of the final product should be validated using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Development

The unique combination of functional groups makes 3-Bromo-4-(trifluoromethoxy)phenol a highly valuable building block for synthesizing complex molecules, particularly in the pharmaceutical industry.

The Role of the Trifluoromethoxy Group

The -OCF₃ group is a cornerstone of modern medicinal chemistry. Compared to a simple methoxy (-OCH₃) group, it offers:

-

Enhanced Lipophilicity: This can improve a drug's ability to cross cell membranes.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to metabolic degradation (e.g., O-dealkylation), which can increase the half-life of a drug.

-

Modulated pKa: The strong electron-withdrawing nature of the group lowers the pKa of the adjacent phenol, influencing its ionization state at physiological pH.

-

Unique Conformational Effects: It can influence the binding conformation of a molecule to its biological target.

Synthetic Utility as a Scaffold

3-Bromo-4-(trifluoromethoxy)phenol serves as a versatile scaffold for building more complex drug-like molecules. Its utility is demonstrated in the logical progression of potential synthetic transformations.

Caption: Key synthetic transformations using the title compound.

This bifunctionality allows for sequential or orthogonal chemical modifications, enabling the construction of diverse chemical libraries for high-throughput screening. For instance, the bromine can be used as a point of attachment for a pharmacophore via a Suzuki coupling, while the phenol can be modified to improve solubility or modulate target engagement. Patents for various bioactive compounds, including psychotropic drugs, often rely on trifluoromethyl-substituted phenols as key intermediates for their synthesis.[4]

Conclusion

3-Bromo-4-(trifluoromethoxy)phenol (CAS 886496-88-4) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and material science. Its well-defined structure, featuring orthogonally reactive sites and the influential trifluoromethoxy group, provides chemists with a reliable and versatile platform for molecular design. The synthetic protocols are robust and scalable, and its strategic application can significantly impact the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents. This guide serves as a foundational resource for any scientist looking to leverage the unique properties of this powerful building block.

References

- U.S. Patent 4,018,895. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- Google Patents. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

Sources

3-Bromo-4-(trifluoromethoxy)phenol chemical properties

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)phenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-4-(trifluoromethoxy)phenol, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility as a versatile chemical intermediate.

Introduction: The Strategic Value of Fluorination in Chemical Synthesis

The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) moiety, is a cornerstone of modern drug design and materials science.[1] The -OCF₃ group, in particular, offers a unique combination of high metabolic stability, increased lipophilicity, and potent electron-withdrawing capabilities.[1][2] 3-Bromo-4-(trifluoromethoxy)phenol emerges as a particularly valuable building block by combining these desirable properties with two distinct points of chemical reactivity: a phenolic hydroxyl group and a bromine atom. This dual functionality allows for sequential, regioselective modifications, making it a powerful intermediate for constructing complex molecular architectures in pharmaceutical and agrochemical development.[2][3]

Core Chemical and Physical Properties

Precise knowledge of a compound's physical properties is fundamental for its application in synthesis, dictating choices for solvents, reaction temperatures, and purification methods. 3-Bromo-4-(trifluoromethoxy)phenol is a solid at room temperature, simplifying its handling and storage.[4]

| Property | Value | Source |

| CAS Number | 886496-88-4 | [5] |

| Molecular Formula | C₇H₄BrF₃O₂ | [5][6] |

| Molecular Weight | 257.01 g/mol | [7] |

| Appearance | Solid | [4] |

| Melting Point | 51 - 55 °C (123.8 - 131 °F) | [4] |

| Predicted XlogP | 3.4 | [6] |

| SMILES | C1=CC(=C(C=C1O)Br)OC(F)(F)F | [6] |

| InChIKey | GVPNWQKCKBFPBG-UHFFFAOYSA-N | [6] |

Synthesis Pathway: Electrophilic Bromination

The most direct and industrially scalable route to 3-Bromo-4-(trifluoromethoxy)phenol is the electrophilic bromination of its precursor, 4-(trifluoromethoxy)phenol. The hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups are ortho-, para-directing. Since the para position is blocked by the -OCF₃ group, bromination occurs selectively at one of the ortho positions.

Experimental Protocol: Synthesis via Bromination

This protocol describes a representative procedure for the selective bromination of an activated phenol.

-

Dissolution: Dissolve the starting material, 4-(trifluoromethoxy)phenol (1 equivalent), in a suitable chlorinated solvent such as dichloromethane (CH₂Cl₂). Cool the resulting solution to 0°C using an ice bath. This initial cooling helps to control the exothermicity of the reaction.

-

Reagent Addition: Slowly add a solution of bromine (1 equivalent) dissolved in dichloromethane to the reaction mixture dropwise. The slow addition is critical to prevent over-bromination and manage the reaction rate.

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.[8] Progress can be monitored using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup: Upon completion, quench the reaction by washing the mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine. Subsequently, wash with brine (saturated NaCl solution) to remove water-soluble impurities.

-

Isolation: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: The resulting crude residue can be purified by column chromatography on silica gel to isolate the desired 3-Bromo-4-(trifluoromethoxy)phenol product.[8]

Chemical Reactivity and Synthetic Utility

The utility of 3-Bromo-4-(trifluoromethoxy)phenol as a building block stems from its distinct reactive sites, which allow for diverse and orthogonal chemical transformations.

-

Phenolic Hydroxyl Group: This site is nucleophilic and acidic, readily undergoing O-alkylation or O-acylation to form ethers and esters, respectively. These reactions are fundamental for modifying the compound's solubility and for introducing linkers to other molecular fragments.

-

Aromatic Ring: While the ring is generally activated towards further electrophilic substitution by the -OH and -OCF₃ groups, the existing bromine atom provides some deactivation and steric hindrance, influencing the regioselectivity of subsequent reactions.

-

Carbon-Bromine Bond: This is arguably the most versatile reaction handle. The C-Br bond is an excellent site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[9] These reactions are pivotal in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl structures and substituted anilines that are common motifs in pharmaceutical agents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.ie [fishersci.ie]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - 3-bromo-4-(trifluoromethoxy)phenol (C7H4BrF3O2) [pubchemlite.lcsb.uni.lu]

- 7. 886496-88-4|3-Bromo-4-(trifluoromethoxy)phenol|BLD Pharm [bldpharm.com]

- 8. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 9. 3-Bromo-4-(trifluoromethoxy)phenol | 886496-88-4 | Benchchem [benchchem.com]

An In-Depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)phenol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-(trifluoromethoxy)phenol, a halogenated and fluorinated phenol derivative of increasing interest in synthetic and medicinal chemistry. The document details its physicochemical properties, including its molecular weight of 257.01 g/mol . A detailed, logical synthesis protocol is presented, grounded in established chemical principles for the regioselective bromination of substituted phenols. Furthermore, this guide outlines a thorough analytical characterization workflow, predicting the expected outcomes in nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) based on the analysis of analogous structures. The guide also explores the potential applications of this compound, particularly in drug discovery, by leveraging the known effects of the trifluoromethoxy group on molecular properties. Safety protocols and handling procedures are also discussed to ensure safe laboratory practices. This document is intended to be an essential resource for researchers utilizing or considering the use of 3-Bromo-4-(trifluoromethoxy)phenol in their work.

Introduction

3-Bromo-4-(trifluoromethoxy)phenol (CAS No. 886496-88-4) is a substituted aromatic compound that incorporates several key functional groups of significant interest in the field of drug discovery and materials science.[1][2][3] The presence of a bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.[4][5] The trifluoromethoxy group (-OCF3) is a lipophilic, electron-withdrawing substituent known to enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[6] The phenolic hydroxyl group offers a site for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. This unique combination of functional groups makes 3-Bromo-4-(trifluoromethoxy)phenol a valuable building block for the synthesis of novel pharmaceutical agents and advanced materials.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of 3-Bromo-4-(trifluoromethoxy)phenol is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C7H4BrF3O2 | [1][2][3] |

| Molecular Weight | 257.01 g/mol | [3] |

| CAS Number | 886496-88-4 | [1][2][3] |

| Appearance | Solid (predicted) | [7] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3][7] |

Synthesis and Purification

While a specific, peer-reviewed synthesis for 3-Bromo-4-(trifluoromethoxy)phenol is not extensively documented in publicly available literature, a robust synthetic route can be designed based on established principles of electrophilic aromatic substitution on substituted phenols. The proposed synthesis involves the regioselective bromination of 4-(trifluoromethoxy)phenol.

Proposed Synthetic Scheme

The synthesis of 3-Bromo-4-(trifluoromethoxy)phenol can be achieved through the direct bromination of 4-(trifluoromethoxy)phenol. The hydroxyl (-OH) and trifluoromethoxy (-OCF3) groups are both ortho-, para-directing. However, the hydroxyl group is a strongly activating group, while the trifluoromethoxy group is a deactivating group. Therefore, the hydroxyl group will dictate the position of bromination, directing the incoming bromine atom to the ortho position.

Caption: Proposed synthesis workflow for 3-Bromo-4-(trifluoromethoxy)phenol.

Step-by-Step Experimental Protocol

-

Dissolution of Starting Material: Dissolve 1 equivalent of 4-(trifluoromethoxy)phenol in a suitable solvent such as dichloromethane (CH2Cl2) in a round-bottom flask. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and minimize the formation of side products.

-

Addition of Brominating Agent: Slowly add a solution of 1 equivalent of bromine (Br2) dissolved in dichloromethane to the cooled solution of the phenol. The addition should be dropwise to maintain control over the reaction temperature.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to neutralize any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Bromo-4-(trifluoromethoxy)phenol.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 3-Bromo-4-(trifluoromethoxy)phenol. The following techniques are recommended:

Caption: Analytical workflow for the characterization of 3-Bromo-4-(trifluoromethoxy)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the aromatic ring will exhibit a characteristic splitting pattern. The phenolic proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the trifluoromethoxy group will show a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group.[8][9]

-

C-O stretching vibrations for the phenol and the ether linkage.

-

C-Br stretching vibrations at lower wavenumbers.

-

Aromatic C-H and C=C stretching vibrations.[9]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of approximately equal intensity).[10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of 3-Bromo-4-(trifluoromethoxy)phenol are still emerging, its structural motifs suggest significant potential in medicinal chemistry. The trifluoromethoxy group is often incorporated into drug candidates to enhance their pharmacological profiles.[6] It can improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to enhance membrane permeability, and modulate the electronic properties of the molecule to improve binding to target proteins.[6]

The bromine atom serves as a key synthetic handle for introducing further diversity into the molecular scaffold through reactions such as Suzuki, Stille, and Heck cross-couplings. This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

As a halogenated phenol, 3-Bromo-4-(trifluoromethoxy)phenol should be handled with appropriate safety precautions in a well-ventilated fume hood.[11][12][13][14]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[11][12][13][14]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11][12][13][14]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Commercial Availability

3-Bromo-4-(trifluoromethoxy)phenol is available from several chemical suppliers for research and development purposes. A partial list of suppliers includes:

-

Santa Cruz Biotechnology, Inc.[2]

-

BLD Pharm[3]

-

ChemicalBook[1]

-

SynQuest Laboratories, Inc.[15]

-

Apollo Scientific[16]

Conclusion

3-Bromo-4-(trifluoromethoxy)phenol is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a reactive bromine atom, a metabolically robust trifluoromethoxy group, and a functionalizable phenolic hydroxyl group makes it an attractive starting material for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, a logical synthetic approach, a comprehensive characterization strategy, and essential safety information to facilitate its effective and safe use in the laboratory.

References

-

Safety Data Sheet. Angene Chemical. [Link]

-

Bromo Phenol Suppliers Data. Cybex. [Link]

-

Product Search. Chemical-Suppliers. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

3-bromo-4-(trifluoromethoxy)phenol. PubChemLite. [Link]

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

Phenol, 3-bromo-. NIST WebBook. [Link]

-

Exploring the Properties and Applications of 4-Bromo-3-(trifluoromethyl)phenol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Sourcing 4-Bromo-3-(trifluoromethyl)phenol: A Guide for Industry Professionals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-(Trifluoromethyl)-phenol. NIST WebBook. [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

-

Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing. [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. [Link]

-

Phenol, 3-bromo-. NIST WebBook. [Link]

-

Phenol, 4-(trifluoromethoxy)-. NIST WebBook. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

infrared spectrum of phenol. Doc Brown's Advanced Organic Chemistry. [Link]

Sources

- 1. 3-Bromo-4-trifluoromethoxyphenol CAS#: 886496-88-4 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 886496-88-4|3-Bromo-4-(trifluoromethoxy)phenol|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-Bromo-4-(trifluoromethyl)phenol | 1214385-56-4 [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. aksci.com [aksci.com]

- 15. 886496-88-4 | 2607-B-16 | 3-Bromo-4-(trifluoromethoxy)phenol | SynQuest Laboratories [synquestlabs-azuredev-test.azurewebsites.net]

- 16. Fluorinated Benzenes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

Introduction: Navigating the Chemistry of 3-Bromo-4-(trifluoromethoxy)phenol

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

3-Bromo-4-(trifluoromethoxy)phenol, identified by its CAS number 886496-88-4[1][2][3], is an aromatic organic compound with the molecular formula C₇H₄BrF₃O₂[1]. This substituted phenol is of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules. Its utility stems from the unique electronic properties conferred by its substituents: the bromine atom, the trifluoromethoxy group, and the hydroxyl group. These features allow for a variety of chemical transformations, making it a versatile reagent in drug discovery and development.

However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards. The presence of a halogenated phenol structure suggests potential for toxicity and irritant properties, a common characteristic of this class of compounds[4]. This guide, intended for laboratory personnel, provides a comprehensive overview of the safety and handling protocols for 3-Bromo-4-(trifluoromethoxy)phenol, grounding its recommendations in both established chemical safety principles and data from structurally related analogs.

Hazard Identification and Analysis

While a comprehensive toxicological profile for 3-Bromo-4-(trifluoromethoxy)phenol is not extensively documented, a robust hazard assessment can be constructed by examining its structural components and data from analogous compounds. Phenols are known to be corrosive and can be rapidly absorbed through the skin, potentially leading to systemic toxicity[4]. The addition of a bromine atom and a trifluoromethoxy group can further modify the compound's reactivity and biological activity.

Based on safety data for closely related compounds such as 4-(Trifluoromethoxy)phenol, 2-Bromo-4-(trifluoromethyl)phenol, and 3-Bromo-5-(trifluoromethyl)phenol, we can anticipate the primary hazards associated with 3-Bromo-4-(trifluoromethoxy)phenol. The GHS classifications for these analogs consistently indicate risks of acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation[5][6][7][8].

Table 1: Comparative Hazard Profile of 3-Bromo-4-(trifluoromethoxy)phenol and Structural Analogs

| Hazard Classification | 4-(Trifluoromethoxy)phenol[5] | 2-Bromo-4-(trifluoromethyl)phenol[6] | 3-Bromo-5-(trifluoromethyl)phenol[8] | Anticipated for 3-Bromo-4-(trifluoromethoxy)phenol |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Not Classified | Category 4 (Harmful if swallowed) | Category 4 (Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Category 2 (Causes serious eye irritation) | Category 1 (Causes serious eye damage) | Category 1/2 (Causes serious eye damage/irritation) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation) |

Risk Assessment and Mitigation: A Proactive Approach

A thorough risk assessment is paramount before commencing any work with 3-Bromo-4-(trifluoromethoxy)phenol. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the researcher.

-

Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be conducted in a certified chemical fume hood to minimize inhalation of airborne particles[9].

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors or dust[7].

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and unobstructed[5].

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following diagram outlines the decision-making process for selecting adequate PPE.

Caption: PPE Selection Workflow for Handling 3-Bromo-4-(trifluoromethoxy)phenol.

Standard Operating Procedures (SOPs)

Adherence to a strict, pre-defined protocol is essential for minimizing risk.

Experimental Protocol: Safe Handling and Use

-

Preparation and Engineering Controls:

-

Before beginning work, ensure a chemical fume hood is certified and functioning correctly.

-

Designate a specific area within the fume hood for handling to contain potential contamination.

-

Cover the work surface with disposable, absorbent bench paper.

-

Assemble all necessary equipment and reagents within the fume hood before introducing the compound.

-

-

Donning PPE:

-

Handling the Compound:

-

Carefully weigh and transfer the solid compound within the fume hood, using anti-static weigh paper to minimize dust generation[9].

-

If creating a solution, slowly add the solid to the solvent to avoid splashing.

-

Keep all containers with 3-Bromo-4-(trifluoromethoxy)phenol tightly sealed when not in use.

-

-

Post-Handling:

-

Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

-

Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water[7].

-

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated area[5][10].

-

Keep away from strong oxidizing agents and sources of ignition[5][11].

-

Some related compounds are noted to be hygroscopic and sensitive to light and air, so storage under an inert atmosphere may be advisable for long-term stability[11].

Disposal Plan

Chemical waste containing 3-Bromo-4-(trifluoromethoxy)phenol must be treated as hazardous waste.

-

Waste Segregation: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste must be collected in separate, designated, sealed, and clearly labeled hazardous waste containers for halogenated organic compounds[9].

-

Disposal Method: Dispose of contents and container to an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular trash[5][12].

Emergency Procedures: A Rapid and Informed Response

In the event of an emergency, a swift and correct response is crucial.

Personnel Exposure

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention[7].

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[6][13].

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[6].

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[5].

Spill Response

The following workflow outlines the procedure for managing a spill.

Sources

- 1. scbt.com [scbt.com]

- 2. 3-Bromo-4-trifluoromethoxyphenol CAS#: 886496-88-4 [m.chemicalbook.com]

- 3. 886496-88-4 | 2607-B-16 | 3-Bromo-4-(trifluoromethoxy)phenol | SynQuest Laboratories [synquestlabs-azuredev-test.azurewebsites.net]

- 4. benchchem.com [benchchem.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. 3-Bromo-5-(trifluoromethyl)phenol | C7H4BrF3O | CID 21079740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.co.uk [fishersci.co.uk]

synthesis of 3-Bromo-4-(trifluoromethoxy)phenol

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-(trifluoromethoxy)phenol

Abstract

3-Bromo-4-(trifluoromethoxy)phenol is a key fluorinated building block in modern medicinal and agrochemical research. Its unique substitution pattern—a reactive bromine atom for cross-coupling, a hydroxyl group for etherification or esterification, and a lipophilic trifluoromethoxy group to enhance metabolic stability and cell permeability—makes it a highly valuable intermediate. This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices to ensure reproducibility and high purity.

Strategic Approaches to Synthesis: A Mechanistic Overview

The , CAS 886496-88-4, presents a classic challenge in regioselective aromatic substitution.[1][2] The molecular architecture requires the precise placement of three different substituents on a benzene ring. The two most logical and field-proven retrosynthetic strategies originate from either 4-(trifluoromethoxy)phenol or 4-(trifluoromethoxy)aniline.

-

Strategy A: Electrophilic Aromatic Substitution. This is the most direct approach, involving the bromination of 4-(trifluoromethoxy)phenol. The regiochemical outcome is governed by the directing effects of the existing substituents. The hydroxyl group is a powerful activating, ortho, para-director, while the trifluoromethoxy group is a deactivating, meta-director. The potent activating nature of the hydroxyl group decisively directs the incoming bromine electrophile to one of its ortho positions (C3 or C5).

-

Strategy B: Diazotization and Displacement (Sandmeyer-Type Reaction). This multi-step pathway offers an alternative with excellent regiochemical control. It begins with the bromination of 4-(trifluoromethoxy)aniline, where the strongly activating amino group directs bromination to the ortho position. The resulting 3-bromo-4-(trifluoromethoxy)aniline is then converted into the target phenol by transforming the amino group into a diazonium salt, which is subsequently hydrolyzed.

This guide will detail both methodologies, providing the necessary protocols for successful laboratory execution.

Methodology I: Direct Electrophilic Bromination

This method is favored for its atom economy and operational simplicity. The key to success lies in controlling the reaction stoichiometry and conditions to prevent the formation of di- or tri-brominated byproducts. The use of N-Bromosuccinimide (NBS) is often preferred over elemental bromine for its solid form, ease of handling, and ability to maintain a low concentration of Br₂ in the reaction mixture, thereby enhancing selectivity.

Experimental Protocol: Direct Bromination

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethoxy)phenol (1.0 eq.). Dissolve the starting material in a suitable inert solvent such as dichloromethane (DCM) or acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 3-Bromo-4-(trifluoromethoxy)phenol as a solid.[3]

Causality and Trustworthiness

The hydroxyl group's lone pairs strongly activate the aromatic ring towards electrophilic attack, making the positions ortho to it highly nucleophilic. This overwhelming electronic effect ensures high regioselectivity for the C3 position. This protocol is a self-validating system; successful execution, confirmed by characterization data (NMR, MS), validates the predictable outcome of electrophilic aromatic substitution on a phenol derivative.

Caption: Workflow for the direct bromination of 4-(trifluoromethoxy)phenol.

Methodology II: Synthesis via Diazonium Salt Intermediate

This pathway provides a robust alternative, particularly when direct bromination proves problematic or when starting from the readily available 4-(trifluoromethoxy)aniline.[4][5][6] The Sandmeyer reaction and its variants are cornerstone transformations in aromatic chemistry, renowned for their reliability in converting an amino group into a wide range of functionalities, including halides and hydroxyl groups.[7][8]

Experimental Protocol: Multi-Step Synthesis

Step A: Bromination of 4-(trifluoromethoxy)aniline

-

Setup: Dissolve 4-(trifluoromethoxy)aniline (1.0 eq.) in glacial acetic acid in a round-bottom flask.

-

Reagent Addition: Cool the solution to 10-15 °C. Add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise.

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Work-up: Pour the reaction mixture into ice water. Neutralize carefully with a base (e.g., NaOH solution) to precipitate the product. Filter the solid, wash with water, and dry to obtain 3-Bromo-4-(trifluoromethoxy)aniline.

Step B: Diazotization and Hydrolysis

-

Diazotization: Suspend the 3-Bromo-4-(trifluoromethoxy)aniline (1.0 eq.) from Step A in an aqueous solution of sulfuric acid. Cool the suspension to 0-5 °C in an ice-salt bath.

-

NaNO₂ Addition: Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, keeping the temperature strictly below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Hydrolysis: In a separate flask, bring an aqueous solution of copper(II) sulfate to a boil. Add the cold diazonium salt solution slowly and carefully to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will occur.[8]

-

Isolation: After the addition is complete, continue heating for a short period, then cool the mixture. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Methodology I to yield the final compound.

Authoritative Grounding

The conversion of an aryl amine to a phenol via its diazonium salt is a classic transformation.[9] The process involves the formation of an aryl cation intermediate after the loss of N₂, which is then trapped by water. The use of copper salts can facilitate this decomposition under milder conditions than simply boiling in aqueous acid.[8]

Caption: Multi-step synthesis of the target compound via a diazonium intermediate.

Data Summary and Method Comparison

| Parameter | Methodology I: Direct Bromination | Methodology II: Sandmeyer-Type Route |

| Starting Material | 4-(trifluoromethoxy)phenol | 4-(trifluoromethoxy)aniline |

| Key Reagents | N-Bromosuccinimide (NBS) | Bromine, Sodium Nitrite, Sulfuric Acid |

| Number of Steps | 1 | 2 |

| Typical Yield | 75-85% | 50-65% (over two steps) |

| Advantages | High atom economy, fewer steps, simple procedure | Excellent regiochemical control, readily available starting material |

| Disadvantages | Risk of over-bromination if not carefully controlled | Lower overall yield, use of potentially unstable diazonium salts |

Characterization and Purity Assessment

The identity and purity of the synthesized 3-Bromo-4-(trifluoromethoxy)phenol must be confirmed through standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, along with a broad singlet for the phenolic hydroxyl group.

-

¹³C NMR: The carbon spectrum will display seven signals, one for each unique carbon atom.

-

¹⁹F NMR: A singlet corresponding to the -OCF₃ group is expected.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom. The monoisotopic mass is approximately 255.93 g/mol .[10]

-

Physical Properties: The compound is typically a pale-yellow to yellow-brown solid at room temperature.[3]

Safety and Handling

-

Brominating Agents: Bromine and NBS are corrosive and toxic. Handle with extreme care in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Solvents: Organic solvents like dichloromethane and acetic acid are flammable and/or corrosive. Avoid inhalation and skin contact.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. These intermediates should always be kept in solution at low temperatures and used immediately without isolation.

-

General Precautions: All reactions should be performed in a fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

-

Wikipedia. Sandmeyer reaction. [Link]

- Google Patents.

-

National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]

-

L.S. College, Muzaffarpur. Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

PubChemLite. 3-bromo-4-(trifluoromethoxy)phenol. [Link]

-

American Chemical Society. Bromination of 3-(Trifluoromethyl)-phenol. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 886496-88-4|3-Bromo-4-(trifluoromethoxy)phenol|BLD Pharm [bldpharm.com]

- 3. 3-Bromo-4-(trifluoromethoxy)phenol | 886496-88-4 [sigmaaldrich.com]

- 4. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-(Trifluoromethoxy)aniline | 461-82-5 | FT38100 [biosynth.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. PubChemLite - 3-bromo-4-(trifluoromethoxy)phenol (C7H4BrF3O2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to 3-Bromo-4-(trifluoromethoxy)phenol: Sourcing, Properties, and Application in Synthesis

This guide provides an in-depth technical overview of 3-Bromo-4-(trifluoromethoxy)phenol, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will explore the strategic importance of its unique chemical structure, detail commercial sourcing options, outline its physicochemical properties and safe handling procedures, and provide a field-proven protocol for its application in modern synthetic chemistry.

Section 1: The Strategic Importance of the Trifluoromethoxy Group

In the landscape of drug design, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles.[1][2] The trifluoromethoxy (-OCF3) group, a key feature of 3-Bromo-4-(trifluoromethoxy)phenol, is a privileged functional group in medicinal chemistry for several reasons.[2]

Unlike its analogue the trifluoromethyl (-CF3) group, the trifluoromethoxy group offers a unique combination of high electronegativity and increased lipophilicity.[3][4] This modulation of a molecule's electronic and physicochemical properties can lead to significant improvements in:

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation. By strategically placing this group, chemists can shield susceptible parts of a molecule, potentially increasing its in-vivo half-life.[4]

-

Target Binding Affinity : The strong electron-withdrawing nature of the -OCF3 group can alter the electron distribution within an aromatic ring, influencing electrostatic interactions and hydrogen bonding with biological targets.[3][4]

-

Membrane Permeability : The lipophilicity of the trifluoromethoxy group can enhance a drug candidate's ability to cross cellular membranes, improving absorption and bioavailability.[2]

The presence of both a bromine atom and a phenolic hydroxyl group on the scaffold provides orthogonal handles for sequential, site-selective modifications, making 3-Bromo-4-(trifluoromethoxy)phenol a versatile and highly valuable intermediate in the synthesis of complex molecules.

Section 2: Sourcing and Procurement of 3-Bromo-4-(trifluoromethoxy)phenol

The success of any synthetic endeavor begins with high-quality, well-characterized starting materials. For a specialized building block like 3-Bromo-4-(trifluoromethoxy)phenol (CAS No. 886496-88-4), sourcing from reputable commercial suppliers is critical to ensure purity and batch-to-batch consistency. The following table summarizes several known suppliers.

| Supplier | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich (via ChemScene) | ≥95% | Inquire | Research and development quantities. |

| Santa Cruz Biotechnology | Inquire (lot specific) | Inquire | For Research Use Only. Not for diagnostic or therapeutic use.[5] |

| CymitQuimica | 95% | 100mg, 250mg, 1g, 5g, 50g | Intended for laboratory use only.[6] |

| Sunway Pharm Ltd | Inquire | Inquire | Listed as a pharmaceutical intermediate.[7] |

| Marvel Pharm Limited | Inquire | Inquire | Manufacturer of fine chemicals and intermediates.[8] |

Disclaimer: Availability and specifications are subject to change. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

Section 3: Technical Profile and Safe Handling

A thorough understanding of a chemical's properties is fundamental to its effective and safe use in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 886496-88-4 | [5] |

| Molecular Formula | C₇H₄BrF₃O₂ | [5][9] |

| Molecular Weight | 257.00 g/mol | [5][6] |

| Physical State | Solid | [6] |

| InChIKey | GVPNWQKCKBFPBG-UHFFFAOYSA-N | [6][9] |

Safety and Handling While a specific Safety Data Sheet (SDS) for 3-Bromo-4-(trifluoromethoxy)phenol was not available in the search, data from closely related brominated and trifluoromethoxylated phenols suggest the following precautions are prudent.[10][11]

-

Hazard Classification : Likely to be classified as an acute oral toxin, a skin irritant, and a serious eye irritant.[10][12]

-

Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[10][12]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

First Aid : In case of skin contact, wash off immediately with plenty of soap and water.[10] If eye contact occurs, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If swallowed, rinse mouth and do NOT induce vomiting; call a physician or poison control center.[10]

Representative Synthetic Pathway The synthesis of 3-Bromo-4-(trifluoromethoxy)phenol typically involves the regioselective bromination of the parent phenol. The trifluoromethoxy group is an ortho-, para-director; however, the para position is already substituted. The hydroxyl group is a strongly activating ortho-director. Therefore, direct bromination of 4-(trifluoromethoxy)phenol would likely yield 2-bromo and 2,6-dibromo derivatives. A more controlled synthesis might involve protection of the hydroxyl group followed by directed ortho-lithiation, quenching with a bromine source, and deprotection, or starting from a pre-brominated precursor. A plausible direct bromination route is illustrated below.

Caption: Plausible synthetic route via electrophilic bromination.

Section 4: Application in Palladium-Catalyzed Cross-Coupling

4.1 The Suzuki-Miyaura Reaction: A Cornerstone of C-C Bond Formation The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, for which its discoverers were awarded the 2010 Nobel Prize in Chemistry.[13] This palladium-catalyzed cross-coupling of an organohalide with an organoboron species is exceptionally well-suited for intermediates like 3-Bromo-4-(trifluoromethoxy)phenol.[13][14]

The reaction's advantages are numerous:

-

Mild Reaction Conditions : It proceeds under relatively gentle conditions, preserving sensitive functional groups on complex molecules.[14]

-

High Tolerance : It is compatible with a wide variety of functional groups, including the phenolic hydroxyl, which may only require a mild base for activation.

-

Commercially Available Reagents : The required boronic acids and palladium catalysts are widely available.[14][15]

-

Low Toxicity : The boron-containing reagents and byproducts generally exhibit low toxicity compared to other organometallic reagents.[14][15]

The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

4.2 Field-Proven Protocol for Suzuki-Miyaura Coupling This protocol describes a general procedure for the coupling of 3-Bromo-4-(trifluoromethoxy)phenol with a generic arylboronic acid.

Materials:

-

3-Bromo-4-(trifluoromethoxy)phenol (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

-

Solvent (e.g., Dioxane/Water 4:1, Toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

-

Vessel Preparation : To a clean, dry microwave vial or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-4-(trifluoromethoxy)phenol (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[16]

-

Inert Atmosphere : Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., Dioxane/H₂O, 4:1).[16] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

-

Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours).[16] Monitor the reaction progress by TLC or LC-MS.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Section 5: Conclusion

3-Bromo-4-(trifluoromethoxy)phenol is more than just a chemical; it is an enabling tool for innovation in pharmaceutical and materials science. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, provide chemists with a powerful lever to fine-tune molecular characteristics for enhanced performance. By understanding its properties, ensuring procurement from reliable suppliers, and applying it through robust synthetic methods like the Suzuki-Miyaura coupling, researchers can accelerate the development of next-generation molecules and materials.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Importance of Trifluoromethoxy Group in Chemical Synthesis. Dakenchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Trifluoromethoxy-containing pharmaceutical drugs.

- Trifluoromethoxy group. Wikipedia.

- Buy 3-Bromo-4-(trifluoromethyl)

- What is 3-Bromo-4-fluorophenol and how is it synthesized?. Guidechem.

- 3-Bromo-4-(trifluoromethoxy)phenol. CymitQuimica.

- 3-Bromo-4-(trifluoromethoxy)phenol | CAS 886496-88-4. Santa Cruz Biotechnology.

- SAFETY DATA SHEET - 4-Bromo-2-(trifluoromethoxy)phenol. Fisher Scientific.

- SAFETY DATA SHEET - 4-Bromophenol. MilliporeSigma.

- SAFETY DATA SHEET - 4-(Trifluoromethyl)phenol. Sigma-Aldrich.

- SAFETY DATA SHEET - 4-Bromo-α,α,α-trifluorotoluene. Sigma-Aldrich.

- SAFETY DATA SHEET - 2-Bromo-4-(trifluoromethyl)phenol. Fisher Scientific.

- Suzuki reaction. Wikipedia.

- Suzuki Coupling. Organic Chemistry Portal.

- 3-bromo-4-(trifluoromethoxy)phenol. PubChem.

- Suzuki Reaction - Palladium Catalyzed Cross Coupling. organic-chemistry.org.

- China Phenol Manufacturers. Marvel Pharm Limited.

- 4-bromo-3-(trifluoromethoxy)phenol. Sunway Pharm Ltd.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- 2-BroMo-3-(trifluoroMethyl)phenol synthesis. ChemicalBook.

- Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube.

- 4-bromo-3-(trifluoromethoxy)phenol. ChemicalBook.

- Exploring the Properties and Applications of 4-Bromo-3-(trifluoromethyl)phenol. NINGBO INNO PHARMCHEM CO.,LTD..

- 4-Bromo-3-(trifluoromethoxy)phenol. Sigma-Aldrich.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. 3-Bromo-4-(trifluoromethoxy)phenol | CymitQuimica [cymitquimica.com]

- 7. 4-bromo-3-(trifluoromethoxy)phenol - CAS:886499-93-0 - Sunway Pharm Ltd [3wpharm.com]

- 8. China Phenol Manufacturers [marvelpharm.com]

- 9. PubChemLite - 3-bromo-4-(trifluoromethoxy)phenol (C7H4BrF3O2) [pubchemlite.lcsb.uni.lu]

- 10. fishersci.ie [fishersci.ie]

- 11. fishersci.com [fishersci.com]

- 12. cochise.edu [cochise.edu]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)phenol: Cost, Availability, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(trifluoromethoxy)phenol is a halogenated and fluorinated aromatic compound that has garnered interest as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a trifluoromethoxy group, and a phenolic hydroxyl group, offers multiple reaction sites for the synthesis of more complex molecules. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1][2][3] This guide provides a comprehensive overview of the cost and availability of 3-Bromo-4-(trifluoromethoxy)phenol, its key chemical properties, plausible synthetic routes, and its potential applications in research and development, with a focus on providing actionable insights for laboratory and process chemists.

Cost and Availability

3-Bromo-4-(trifluoromethoxy)phenol (CAS No. 886496-88-4) is available from a variety of chemical suppliers, primarily for research and development purposes. The cost is influenced by the quantity, purity, and the supplier. For small, research-scale quantities, the price can be significant, reflecting the multi-step synthesis and purification required for this specialized reagent.

It is crucial to distinguish 3-Bromo-4-(trifluoromethoxy)phenol from its isomers, such as 3-Bromo-4-(trifluoromethyl)phenol (CAS No. 1214385-56-4), as the CAS number is the definitive identifier. Pricing for the trifluoromethyl analog can differ, and its chemical reactivity, while similar in some aspects, will be distinct due to the difference between the trifluoromethoxy and trifluoromethyl groups.

Table 1: Representative Suppliers and Pricing for 3-Bromo-4-(trifluoromethoxy)phenol (CAS 886496-88-4)

| Supplier | Quantity | Purity | Estimated Price (USD) | Availability |

| BLD Pharm | 1g | 98% | Inquiry | In Stock |

| Santa Cruz Biotechnology | 1g | ≥98% | Inquiry | In Stock |

| CymitQuimica | 1g | 95% | €94.00 | In Stock |

| CymitQuimica | 5g | 95% | €170.00 | In Stock |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability, including for bulk quantities.

For larger-scale and manufacturing needs, inquiries for custom synthesis or bulk quotations are typically necessary. The lead times for such orders will be longer than for in-stock research chemicals.

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of 3-Bromo-4-(trifluoromethoxy)phenol is essential for its effective use in synthesis.

Table 2: Key Properties of 3-Bromo-4-(trifluoromethoxy)phenol

| Property | Value | Source |

| CAS Number | 886496-88-4 | [4] |

| Molecular Formula | C₇H₄BrF₃O₂ | [4] |

| Molecular Weight | 257.01 g/mol | [4] |

| Appearance | Solid (form may vary) | General Chemical Knowledge |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | General Chemical Knowledge |

While specific, publicly available NMR and other spectral data for 3-Bromo-4-(trifluoromethoxy)phenol are limited, suppliers like BLD Pharm indicate the availability of such data upon request.[5] Based on the structure, the expected 1H NMR spectrum would show signals in the aromatic region corresponding to the three protons on the benzene ring, with splitting patterns influenced by their positions relative to the substituents. The 13C NMR would show seven distinct signals for the aromatic carbons and the trifluoromethoxy carbon.

Synthesis of 3-Bromo-4-(trifluoromethoxy)phenol: A Plausible Approach

The synthesis can be envisioned as a two-step process starting from 4-(trifluoromethoxy)phenol:

-

Step 1: Synthesis of 4-(trifluoromethoxy)phenol: This intermediate can be prepared from 4-aminophenol through a Sandmeyer-type reaction, followed by trifluoromethylation of the resulting phenol. More direct methods involving the trifluoromethoxylation of phenols have also been developed.

-

Step 2: Bromination of 4-(trifluoromethoxy)phenol: The subsequent bromination of 4-(trifluoromethoxy)phenol would likely yield a mixture of isomers, with the desired 3-bromo product being one of them. The regioselectivity of the bromination will be directed by the existing hydroxyl and trifluoromethoxy groups.

Conceptual Experimental Protocol

Step 2: Bromination of 4-(trifluoromethoxy)phenol

-

Rationale: The hydroxyl group is a strongly activating, ortho-, para-directing group, while the trifluoromethoxy group is a deactivating, meta-directing group. In this case, the powerful directing effect of the hydroxyl group is expected to dominate, leading to bromination at the positions ortho to the hydroxyl group (positions 2 and 6) and para to the trifluoromethoxy group (position 3). Due to steric hindrance from the trifluoromethoxy group, bromination at position 3 is a likely outcome. The choice of brominating agent and solvent can influence the selectivity of the reaction. Using a less polar solvent and a milder brominating agent can help to control the reaction and potentially favor monobromination.

-

Procedure:

-

In a fume hood, dissolve 4-(trifluoromethoxy)phenol (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture via the dropping funnel with constant stirring. The characteristic red-brown color of bromine should disappear as it reacts.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the 3-Bromo-4-(trifluoromethoxy)phenol isomer.

-

This protocol is a generalized procedure, and the specific conditions, including reaction time, temperature, and purification method, would need to be optimized.[6]

Applications in Research and Drug Development

The synthetic utility of 3-Bromo-4-(trifluoromethoxy)phenol lies in its ability to serve as a versatile scaffold for the introduction of diverse functionalities. The presence of three distinct functional handles—the phenolic hydroxyl group, the bromine atom, and the trifluoromethoxy-substituted aromatic ring—allows for a range of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring makes 3-Bromo-4-(trifluoromethoxy)phenol an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Diagram 1: Suzuki-Miyaura Coupling of 3-Bromo-4-(trifluoromethoxy)phenol

Caption: Suzuki-Miyaura coupling workflow.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily derivatized through etherification or esterification reactions to introduce a wide array of functional groups. This is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound, such as its solubility, lipophilicity, and metabolic stability.

Electrophilic Aromatic Substitution

The electron-rich nature of the phenolic ring, despite the presence of the deactivating trifluoromethoxy group, allows for further electrophilic aromatic substitution reactions, such as nitration or acylation, at the positions activated by the hydroxyl group.

Role in Drug Discovery

The trifluoromethoxy group is often incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic profiles.[1][2][3] Its high lipophilicity can enhance membrane permeability, while its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and increase metabolic stability by blocking potential sites of oxidation. While specific examples of marketed drugs containing the 3-Bromo-4-(trifluoromethoxy)phenol scaffold are not readily identifiable, its potential as a key intermediate in the synthesis of novel therapeutic agents is significant. For instance, substituted phenols are crucial intermediates in the synthesis of a variety of active pharmaceutical ingredients.[7]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-4-(trifluoromethoxy)phenol. The following information is based on typical safety data for halogenated phenols.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound should be kept in a dark place and under an inert atmosphere to prevent degradation.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-4-(trifluoromethoxy)phenol is a valuable, albeit specialized, building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. While its cost for research quantities is relatively high, its unique combination of functional groups provides a versatile platform for the synthesis of novel and complex molecules. The strategic incorporation of the trifluoromethoxy group is a well-established approach for enhancing the drug-like properties of bioactive compounds. Although detailed, publicly available protocols for its synthesis and application are sparse, this guide provides a foundational understanding of its procurement, properties, and potential synthetic utility, empowering researchers to leverage this promising intermediate in their discovery and development programs.

References

-

Prakash, G. K. S., & Yudin, A. K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Advances, 5(16), 11973-11981. [Link]

- Molloy, B. B., & Schmiegel, K. K. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (U.S. Patent No. 4,188,895). U.S.

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

- Eli Lilly and Company. (1980). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

- Janssen Pharmaceutica NV. (2018). Substituted indoline derivatives as dengue viral replication inhibitors.

-

The Board of Trustees of the Leland Stanford Junior University. (2019). Supporting Information for: A General, Modular Method for the Synthesis of N-Aryl-O-Aryl Carbamates. [Link]

- Bayer Pharma Aktiengesellschaft. (2017). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. (U.S.

-

Nikolova, P., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(15), 3421. [Link]

-

Togni, A. (2014). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. ResearchGate. [Link]

- Solvay SA. (2011). Process for the preparation of 4-bromophenyl derivatives. (U.S.

-

Bangalore Institute of Coaching. (2013, October 16). Bromination of Phenols [Video]. YouTube. [Link]

- Takeda Pharmaceutical Company Limited. (2021). Preparation method of Relugolix and intermediate compound.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]